6-Chloro-4-phenylquinazoline-2-carbaldehyde
Overview
Description
6-Chloro-4-phenylquinazoline-2-carbaldehyde is an organic compound with the molecular formula C15H9ClN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical properties such as solubility, stability, and molecular size. For instance, the presence of the chlorine atom might influence the compound’s lipophilicity, which could affect its absorption and distribution .
The result of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and alterations in the biochemical pathways in which the enzyme is involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenylquinazoline-2-carbaldehyde typically involves the reaction of 6-chloro-4-phenylquinazoline with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent reacts with 6-chloro-4-phenylquinazoline to introduce the formyl group at the 2-position, yielding this compound.
The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenylquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-4-phenylquinazoline-2-carboxylic acid.
Reduction: 6-Chloro-4-phenylquinazoline-2-methanol.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-phenylquinazoline-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde
- 6-Chloro-4-phenylquinazoline-2-carboxaldehyde
- Oxazepam Related Compound C
Uniqueness
6-Chloro-4-phenylquinazoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group at the 2-position allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the chlorine atom at the 6-position and the phenyl group at the 4-position contribute to its unique reactivity and potential biological activity.
Properties
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTYGIIBJPOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-05-4 | |
Record name | 6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2YAI99XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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